molecular formula C11H10FNO2 B591618 (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol CAS No. 1018297-63-6

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Cat. No.: B591618
CAS No.: 1018297-63-6
M. Wt: 207.204
InChI Key: YTPVTPNVCHCMAT-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol: is an organic compound with the molecular formula C11H10FNO2. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a fluorophenyl group and a hydroxymethyl group makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol typically begins with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine derivatives.

    Reaction Conditions: The cyclization reaction is often carried out under acidic or basic conditions, depending on the specific reagents used. For example, the use of acetic acid or sodium hydroxide can facilitate the formation of the isoxazole ring.

    Fluorophenyl Group Introduction:

    Hydroxymethyl Group Addition: The hydroxymethyl group can be introduced through a reduction reaction, where a suitable precursor such as a formyl group is reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient production, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring, allowing for the introduction of various functional groups. Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the functional groups introduced.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and receptor interactions due to its unique structural features.

Medicine:

    Drug Development: The compound’s structural similarity to biologically active molecules makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry:

    Material Science: this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    (4-Fluorophenyl)methanol: A simpler compound with a similar fluorophenyl group but lacking the isoxazole ring.

    5-Methylisoxazole: A compound with the isoxazole ring but without the fluorophenyl and hydroxymethyl groups.

Uniqueness:

    Structural Complexity: (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol combines the structural features of both the fluorophenyl group and the isoxazole ring, making it more versatile in chemical and biological applications.

    Functional Diversity: The presence of both the fluorophenyl and hydroxymethyl groups allows for a wider range of chemical reactions and interactions compared to simpler compounds.

Properties

IUPAC Name

[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPVTPNVCHCMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651470
Record name [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018297-63-6
Record name [3-(4-Fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

As described for example 88d, 3-(4-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (3.0 g, 12 mmol) was converted, instead of 3-(3-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (1.8 g, 71%) which was obtained as a white solid. MS: m/e=208.1 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (3.0 g, 12 mmol) (6.18 g, 25 mmol) in THF (320 mL) was added portionwise lithiumaluminiumhydride (528 mg, 14 mmol) at 0° C. and the reaction mixture was stirred at room temperature for 3 h. The mixture was then cooled to 0° C. and water (518 μL) added followed by sodium hydroxide (15% solution, 518 μL) and then again water (1.5 mL) and the mixture then stirred overnight at room temperature. The precipitate was then filtered off and washed with THF. The combined washings and filtrate were then evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 1:1) afforded the title compound (1.8 g, 71%) which was obtained as a white solid. MS: m/e=208.1 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
528 mg
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
518 μL
Type
reactant
Reaction Step Two
Quantity
518 μL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Yield
71%

Synthesis routes and methods III

Procedure details

A suspension of 448 g of tetrahydrofuran and 95 g (0.70 mol) of zinc chloride was stirred at 20-30° C. for 1 h. 23.6 g (0.62 mol) of sodium borohydride were added in portions at 20-38° C. and the mixture subsequently stirred at 60-65° C. for 3 h. A solution of 69 g (0.31 mol) of 3-(4-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid in 220 g THF was added dropwise and the resulting mixture stirred at 60-65° C. for 16 h. The reaction was then quenched by the drop wise addition of mixture of 93 g of HCl in 202 g of water at 5-10° C. The mixture was stirred at this temperature for 2 h to dissolve the solids completely. The solvent was removed under reduced pressure with a jacket temperature of 35-40° C. To the residue were added 510 g of water. The resulting suspension was cooled to 20-30° C. and the crystals were filtered off and washed with water. The crude wet product was stirred for 1 h in a mixture of 150 g of water, 31 g of HCl and 419 g of MTBE. The lower aqueous phase was removed and organic phase was dried with 25 kg of anhydrous sodium sulfate, stirred for 0.5 h and filtered under nitrogen. The filtrate was almost completely concentrated under reduced pressure at 40-45° C. The residue was treated at 20-25° C. with 100 g of MTBE. The mixture was stirred at 55-60° C. for 2 h, cooled to 0° C. and subsequently stirred at this temperature for additional 2 h. The crystals were filtered off and dried at 45-50° C. in vacuum over night to afford 42 g (66% yield) of the title alcohol as an off-white solid with a purity of 99.9% (HPLC).
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
220 g
Type
solvent
Reaction Step Two
Quantity
95 g
Type
catalyst
Reaction Step Three
Quantity
448 g
Type
solvent
Reaction Step Three
Yield
66%

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